molecular formula C20H36ClNO2 B2915221 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1216499-36-3

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No. B2915221
CAS RN: 1216499-36-3
M. Wt: 357.96
InChI Key: SHVWGIZMPQHPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C20H36ClNO2 and its molecular weight is 357.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of novel compounds involving the adamantane structure, such as 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and derivatives, has been explored for their antimicrobial and anti-proliferative activities. These compounds have displayed significant antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as against the yeast-like pathogenic fungus Candida albicans. Some of these compounds have also shown anti-proliferative activity against human tumor cell lines, highlighting the potential of adamantane derivatives in developing new antimicrobial and anticancer agents (Al-Mutairi et al., 2019).

Chemical Synthesis and Isotopomer Preparation

The preparation of isotopomers, such as the 3-[14C]-isotopomer of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methyoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol, demonstrates the use of adamantane derivatives in synthesizing radiolabeled compounds for pharmacological research. These processes involve complex chemical synthesis steps, showcasing the versatility of adamantane-based compounds in drug development and research applications (Czeskis, 1998).

Novel Hybrid Compounds for Anti-inflammatory Applications

The development of novel adamantane–tetrahydropyrimidine hybrids has been investigated for their potential anti-inflammatory activities. Some of these compounds have exhibited excellent and promising anti-inflammatory effects, indicating the utility of adamantane derivatives in designing new drugs for treating inflammatory conditions (Kalita et al., 2015).

Structural and Molecular Studies

Adamantyl derivatives have been synthesized and characterized, with studies focusing on their crystal and molecular structures. These investigations provide insights into the physical and chemical properties of adamantane-based compounds, facilitating their application in various scientific research fields, including drug design and material science (Petrović Peroković et al., 2013).

Oxidation Studies and Synthesis of Adamantane Derivatives

Research into the oxidation of adamantane with various agents, such as pentafluoroperoxybenzoic acid, has led to the synthesis of important derivatives like adamantan-1-ol. These derivatives have applications in creating compounds used in medicinal chemistry, such as memantine and rimantadine, as well as in producing antioxidant additives for oils (Khusnutdinov & Oshnyakova, 2015).

properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2.ClH/c1-15-4-2-3-5-21(15)12-19(22)13-23-14-20-9-16-6-17(10-20)8-18(7-16)11-20;/h15-19,22H,2-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVWGIZMPQHPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.